N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline
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Overview
Description
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, thereby modulating their activity. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline
Uniqueness
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-19(2)14-7-5-13(6-8-14)17-18-11-16(23-17)12-3-9-15(10-4-12)20(21)22/h3-10,16-18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWBHMYQXHYXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386008 |
Source
|
Record name | N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-93-7 |
Source
|
Record name | N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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